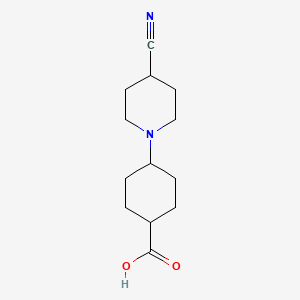

4-(4-Cyanopiperidin-1-yl)cyclohexan-1-carbonsäure

Übersicht

Beschreibung

“4-(4-Cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid” is a compound that has attracted the attention of researchers in recent years. It is used for pharmaceutical testing and is available as a high-quality reference standard .

Synthesis Analysis

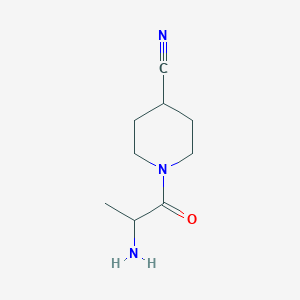

Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are synthesized from the domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating . The synthesized piperidone analogs have been bio-assayed for their varied activity .Molecular Structure Analysis

The molecular formula of “4-(4-Cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid” is C13H20N2O2, and its molecular weight is 236.31 g/mol.Chemical Reactions Analysis

The carboxylic acid group at the C-3 position and the keto group at the C-4 position are essential for hydrogen bonding interactions with DNA bases .Wissenschaftliche Forschungsanwendungen

Arzneimittelsynthese und pharmazeutische Chemie

4-(4-Cyanopiperidin-1-yl)cyclohexan-1-carbonsäure: ist ein wertvolles Zwischenprodukt in der pharmazeutischen Chemie. Seine Struktur ist vielseitig für die Synthese verschiedener pharmakologisch aktiver Verbindungen. Beispielsweise sind Piperidinderivate für ihr Vorkommen in zahlreichen therapeutischen Wirkstoffen bekannt . Die Cyanogruppe kann als Vorläufer für eine weitere Funktionalisierung dienen, was zur Entwicklung neuer Medikamente mit potentiellen Antikrebs-, Antiviral- oder entzündungshemmenden Eigenschaften führt .

Organische Synthese

In der organischen Synthese kann diese Verbindung verwendet werden, um den Piperidinrest in größere Moleküle einzuführen. Piperidinringe sind in vielen Naturprodukten und Pharmazeutika üblich. Der Cyclohexancarbonsäure-Rest kann in Ringöffnungsreaktionen verwendet werden oder als Baustein für komplexere cyclische Strukturen .

Pharmakologische Forschung

Der Piperidinkern ist ein häufiges Merkmal in Medikamenten und wird mit einer Vielzahl von pharmakologischen Aktivitäten in Verbindung gebracht. Die Erforschung von Piperidinderivaten wie this compound kann zur Entdeckung neuer Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen für Erkrankungen wie Krebs, neurologische Störungen und Herz-Kreislauf-Erkrankungen führen .

Chemische Forschung

Die Rolle dieser Verbindung in der chemischen Forschung erstreckt sich auf ihre Verwendung als Standard- oder Referenzmaterial in analytischen Studien. Sie kann verwendet werden, um Instrumente zu kalibrieren oder als Kontrolle in Experimenten, um die Pharmakokinetik ähnlicher Verbindungen zu bestimmen .

Industrielle Anwendungen

Obwohl die Verbindung nicht direkt in industriellen Prozessen verwendet wird, kann sie als Zwischenprodukt bei der Synthese von Materialien dienen, die industrielle Anwendungen haben. Beispielsweise können Derivate von Cyclohexancarbonsäure Vorläufer für Nylon und andere Polymere sein .

Biologische Studien

In biologischen Studien kann die Verbindung verwendet werden, um die Interaktion zwischen Piperidin-basierten Molekülen und biologischen Zielstrukturen zu untersuchen. Dies kann Einblicke in die molekulare Grundlage von Krankheiten liefern und zur Entwicklung zielspezifischer Medikamente beitragen .

Wirkmechanismus

Target of Action

The primary targets of 4-(4-Cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid are the Penicillin Binding Proteins (PBPs) of Escherichia coli and Pseudomonas aeruginosa . PBPs are a group of proteins that are essential for the synthesis of the bacterial cell wall, making them a common target for antimicrobial agents .

Mode of Action

The compound interacts with its targets, but the binding efficacy is limited . The binding affinity to PBPs was evaluated by observing morphological changes in Escherichia coli rods under an optical microscope .

Biochemical Pathways

The compound has shown promising antibacterial activity against both gram-positive microorganisms and demonstrated effective inhibition of escherichia coli

Result of Action

The molecular and cellular effects of 4-(4-Cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid’s action are primarily antimicrobial. The compound has shown promising antibacterial activity against both Gram-positive microorganisms and demonstrated effective inhibition of Escherichia coli . Its activity against pseudomonas aeruginosa was moderate .

Biochemische Analyse

Biochemical Properties

4-(4-Cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as p-hydroxyphenylpyruvatedioxygenase (HPPD), which is involved in the breakdown of amino acids like tyrosine . The compound’s interaction with HPPD can inhibit the enzyme’s activity, leading to alterations in metabolic pathways. Additionally, 4-(4-Cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid may bind to specific proteins, affecting their function and stability.

Cellular Effects

The effects of 4-(4-Cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Furthermore, it may impact cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli.

Eigenschaften

IUPAC Name |

4-(4-cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c14-9-10-5-7-15(8-6-10)12-3-1-11(2-4-12)13(16)17/h10-12H,1-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCSZPWVDJBWGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)N2CCC(CC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

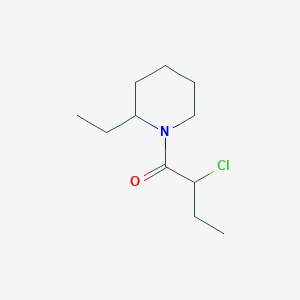

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-azido-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-one](/img/structure/B1478969.png)

![5-alanylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478971.png)

![5-(2-chlorobutanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478972.png)

![5-prolyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478973.png)

![(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478979.png)

![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)butanoic acid](/img/structure/B1478984.png)

![5-(2-chloropropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478985.png)

![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propanoic acid](/img/structure/B1478986.png)

![5-(2-azidoacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478988.png)